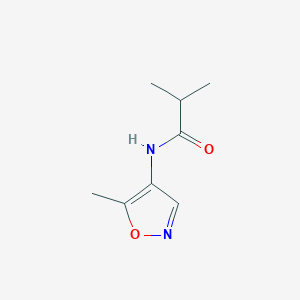
N-(5-Methylisoxazol-4-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide typically involves the formation of the isoxazole ring followed by the introduction of the propionamide group. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide would likely involve scalable synthetic routes that ensure high yield and purity. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Applications De Recherche Scientifique
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Isoxazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound may be explored for its potential therapeutic effects in various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide include other isoxazole derivatives such as:
- 3,5-disubstituted isoxazoles
- N-(5-methyl-4-isoxazolyl)propionamide
Uniqueness
What sets 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide apart from other similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
108512-01-2 |
|---|---|
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)8(11)10-7-4-9-12-6(7)3/h4-5H,1-3H3,(H,10,11) |
Clé InChI |
CLGIZNNLWVSRJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)NC(=O)C(C)C |
SMILES canonique |
CC1=C(C=NO1)NC(=O)C(C)C |
Synonymes |
Propanamide, 2-methyl-N-(5-methyl-4-isoxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















